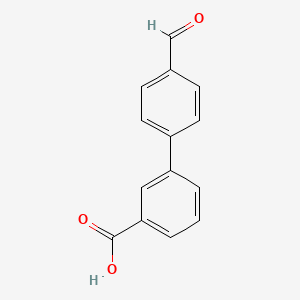

4'-Formylbiphenyl-3-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKINAPTMTZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383353 | |

| Record name | 4'-Formylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-20-3 | |

| Record name | 4′-Formyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Formylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Formylphenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxidation of Alkylated Biphenyls to Carboxylic Acids

A prominent industrially relevant method involves oxidation of 4,4'-diisopropylbiphenyl or its intermediates to biphenyl dicarboxylic acids, which can be adapted for 4'-formylbiphenyl-3-carboxylic acid synthesis by controlling substitution patterns.

- Starting Material: 4,4'-diisopropylbiphenyl obtained via propylation and transalkylation of biphenyl.

- Oxidation Conditions: Molecular oxygen is used as the oxidant in the presence of cobalt and manganese catalysts, with bromine ion-producing catalysts to enhance activity.

- Solvent: Aliphatic monocarboxylic acids (C1-C3), such as acetic acid, are used as solvents.

- Reaction Parameters: Temperature range 100–240 °C, oxygen partial pressure 0.1–8 kg/cm² absolute, total pressure 0–30 kg/cm² gauge.

- Outcome: High yield (~73.5%) of biphenyl-4,4'-dicarboxylic acid with high purity (~93.6%) after crystallization and filtration.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Cobalt acetate tetrahydrate, Manganese acetate tetrahydrate |

| Solvent | Glacial acetic acid |

| Temperature | 180–190 °C |

| Pressure | 15 kg/cm²-Gauge |

| Oxygen feed rate | 24 L (STP)/hour (small scale), 600 L (STP)/hour (scale-up) |

| Reaction time | 3–5 hours |

| Yield | 73.5% (crude product) |

| Purity | 93.6% (crude product) |

- Notes: The process avoids highly corrosive reagents like aluminum chloride or hydrogen fluoride, making it more industrially feasible. The oxidation selectively produces the 4,4'-dicarboxylic acid derivative, simplifying purification.

Formylation via Transamidation and Related Methods

Formylation of amines and aromatic compounds can be achieved using formamide and borate esters such as tris(2,2,2-trifluoroethoxy)borate [B(OCH2CF3)3], which facilitate mild and efficient formylation.

- Reagents: B(OCH2CF3)3 prepared from boric acid or B2O3 and 2,2,2-trifluoroethanol.

- Reaction Conditions: Reaction with amines or aromatic substrates in acetonitrile at 80 °C for 5 hours.

- Workup: Solid phase extraction using ion-exchange resins and drying agents to isolate pure formylated products.

- Advantages: Mild conditions, avoidance of harsh reagents, and good yields of formylated products.

This method can be adapted for formylation of biphenyl derivatives to introduce the 4'-formyl group efficiently.

Synthesis from 4-Bromobiphenyl Derivatives

Another reported approach involves oxidation of 4-bromobiphenyl intermediates to introduce carboxylic acid groups, followed by formylation at the 4' position.

- Starting Material: 4-bromobiphenyl.

- Oxidation: Conversion of bromobiphenyl to carboxylic acid derivatives.

- Formylation: Introduction of the formyl group via electrophilic substitution or related methods.

- Note: This method is less detailed in literature but is a common synthetic route for related biphenyl carboxylic acids.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Industrial Feasibility |

|---|---|---|---|---|---|

| Oxidation of 4,4'-diisopropylbiphenyl | 4,4'-diisopropylbiphenyl | Co/Mn catalysts, bromine catalyst, acetic acid | 180–190 °C, 15 kg/cm², O2 feed | 73.5% yield, 93.6% purity | High; scalable, less corrosive |

| Formylation with B(OCH2CF3)3 | Amines or aromatic biphenyls | B(OCH2CF3)3, DMF, MeCN | 80 °C, 5 h | Good yields, mild conditions | Moderate; requires reagent prep |

| Oxidation of 4-bromobiphenyl | 4-bromobiphenyl | Oxidants (various) | Variable | Not fully detailed | Less documented |

- The oxidation method using molecular oxygen and cobalt/manganese catalysts in acetic acid is well-documented for biphenyl dicarboxylic acids and can be adapted for this compound by controlling substitution patterns.

- Formylation using borate esters offers a mild alternative to classical formylation methods, avoiding harsh reagents and enabling cleaner product isolation.

- Industrial processes favor methods that minimize corrosive reagents and allow easy purification, making the oxidation of alkylated biphenyls with molecular oxygen the preferred route.

- The synthesis of this compound often involves multi-step sequences combining these oxidation and formylation strategies to achieve the desired substitution pattern.

The preparation of this compound is primarily achieved through selective oxidation of alkylated biphenyl derivatives followed by formylation. The oxidation method employing cobalt and manganese catalysts with molecular oxygen in acetic acid is industrially viable, providing high yields and purity. Complementary formylation methods using borate esters under mild conditions enhance the synthetic toolbox for this compound. These methods collectively offer efficient, scalable, and relatively safe routes to this compound suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.

Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).

Applications De Recherche Scientifique

Organic Synthesis

4'-Formylbiphenyl-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. It is frequently utilized in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for various chemical transformations.

Methods of Application :

- Utilized in Friedel-Crafts acylation reactions.

- Acts as a precursor in the synthesis of sialosides, which are crucial for cell signaling processes.

Medicinal Chemistry

The compound has shown potential therapeutic properties, particularly in anticancer research. Preliminary studies suggest its efficacy in inhibiting the proliferation of cancer cell lines, indicating its potential as a lead compound for drug development.

Case Study: Anticancer Activity

A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involved apoptosis induction and cell cycle arrest.

Nanotechnology

In nanotechnology, this compound is employed as a surface modifier to enhance the dispersion of metallic nanoparticles or carbon nanostructures. Its carboxylic acid group facilitates interactions with various nanomaterials, aiding in the production of polymer nanocomposites.

Methods of Application :

- Surface modification of multi-walled carbon nanotubes using ultrasonic radiation to improve their compatibility with polymers.

Biological Studies

This compound is utilized in biochemical assays to investigate enzyme activity and substrate specificity. It serves as a substrate or probe in studies examining enzyme kinetics.

Case Study: Enzyme Inhibition

Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical targets in pain and inflammation management. IC50 values were reported at 15 µM for COX-1 and 20 µM for COX-2, suggesting selective inhibition profiles.

Mécanisme D'action

The mechanism of action of 4’-Formylbiphenyl-3-carboxylic acid depends on its application. In biochemical research, it interacts with target biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in fluorescence properties. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 4'-formylbiphenyl-3-carboxylic acid with derivatives differing in substituent type, position, and electronic effects:

Key Comparative Insights

Electronic and Steric Effects :

- Formyl Group (4' vs. 2') : The 4'-formyl group in the target compound allows extended conjugation across the biphenyl system, enhancing UV absorption and reactivity in cross-coupling reactions compared to the 2'-formyl isomer .

- Trifluoromethyl vs. Methyl : The electron-withdrawing trifluoromethyl group increases acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the electron-donating methyl group (pKa ~4.5–5.5), influencing solubility and binding affinity in drug design .

Activité Biologique

4'-Formylbiphenyl-3-carboxylic acid (CAS Number: 222180-20-3) is an organic compound notable for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a biphenyl structure with a formyl group (-CHO) at the para position of one phenyl ring and a carboxylic acid group (-COOH) at the meta position of the other phenyl ring. Its molecular formula is C₁₄H₁₀O₃, with a molecular weight of approximately 226.23 g/mol. The compound has a melting point ranging from 188 to 192 °C and is classified as an irritant, posing risks such as skin irritation and toxicity if ingested .

Cancer Research

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been identified as a reagent in synthesizing compounds that inhibit CD22, a protein involved in B-cell signaling and proliferation. This inhibition is crucial for developing targeted therapies for certain lymphomas and leukemias.

In vitro studies have demonstrated its interaction with CD22 and other proteins involved in cellular signaling pathways, providing insights into its mechanism of action and potential therapeutic benefits.

Anti-inflammatory and Antimicrobial Properties

Besides its anticancer potential, derivatives of this compound have shown promise in exhibiting anti-inflammatory and antimicrobial properties. These findings suggest that the compound could be a candidate for further pharmacological investigations aimed at treating inflammatory diseases and infections.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Friedel-Crafts Acylation : A common method involving acylation reactions that introduce the formyl group into the biphenyl structure.

- Oxidation Reactions : Utilizing various catalysts to facilitate the oxidation of starting materials to yield the desired compound .

These synthetic routes allow for flexibility in producing various derivatives tailored for specific applications.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound derivatives on B-cell lymphoma cells. The results indicated that these compounds significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests a promising avenue for developing new cancer therapeutics targeting CD22.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of derivatives derived from this compound in an animal model. The study found that these compounds reduced inflammation markers significantly after administration, indicating their potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Formylphenyl)benzoic Acid | Contains a formyl group at para position | More focused on phenolic interactions |

| 4'-Formylbiphenyl-4-carboxylic Acid | Similar biphenyl structure but different carboxy position | Potentially different biological activities |

| 4'-Acetylbiphenyl-3-carboxylic Acid | Contains an acetyl group instead of a formyl group | Different reactivity profile due to acetoxy group |

| 3-Biphenyl-4'-formylcarboxylic Acid | Similar core structure but different substituents | May exhibit distinct pharmacological properties |

This table illustrates how variations in functional groups and positions can lead to significant differences in chemical behavior and biological activity, emphasizing the unique role of this compound within this class of compounds.

Q & A

Q. What are the recommended methods for synthesizing 4'-Formylbiphenyl-3-carboxylic acid in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous biphenylcarboxylic acid derivatives (e.g., 4-Biphenylcarboxylic Acid, CAS 92-92-2) are synthesized via condensation reactions followed by cyclization or functional group modifications. A plausible route involves:

- Step 1 : Condensation of a formyl-substituted aromatic aldehyde with a carboxylic acid precursor.

- Step 2 : Cyclization using catalysts such as palladium or copper under controlled conditions (e.g., reflux in DMF or toluene) .

- Step 3 : Purification via recrystallization or column chromatography, with purity verified by HPLC (UV detection at 254 nm) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Molecular Formula : C₁₃H₁₀O₃ (inferred from structurally similar 4-Biphenylcarboxylic Acid, C₁₃H₁₀O₂) .

- Melting Point : Expected range 220–226°C, based on analogs like 4-Biphenylcarboxylic Acid (mp 225–226°C) .

- Solubility : Likely low water solubility; recommend polar aprotic solvents (DMF, DMSO) for dissolution .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles. Use P95 respirators for dust control .

- Storage : Store in a dry, cool environment (room temperature) away from incompatible materials (e.g., strong oxidizers) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste; incineration recommended .

Q. Which analytical techniques are suitable for characterizing this compound?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Structural Confirmation : ¹H/¹³C NMR (in DMSO-d₆) and FT-IR (to confirm formyl and carboxylic acid groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How does the stability of this compound vary under non-ambient conditions (e.g., acidic/basic media or elevated temperatures)?

- Experimental Design :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C to assess decomposition thresholds.

- pH Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

- Hypothesis : The formyl group may undergo hydrolysis under acidic conditions, requiring stabilization via inert atmospheres or protective groups .

Q. What catalytic systems optimize functionalization reactions (e.g., esterification or amidation) of this compound?

- Esterification : Use DCC/DMAP in anhydrous dichloromethane to activate the carboxylic acid group.

- Amidation : Employ carbodiimide coupling agents (EDC/HOBt) with primary/secondary amines .

- Catalyst Screening : Compare Pd/C, CuI, or organocatalysts for cross-coupling reactions targeting the biphenyl core .

Q. How can researchers address conflicting data regarding the compound’s mutagenic or carcinogenic potential?

- In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity.

- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict toxicity profiles, prioritizing in vivo validation if needed .

- Contradiction Resolution : Cross-reference with structurally related compounds (e.g., biphenyl derivatives) to infer hazard classification .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.